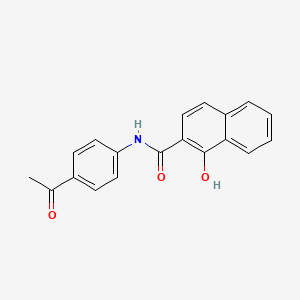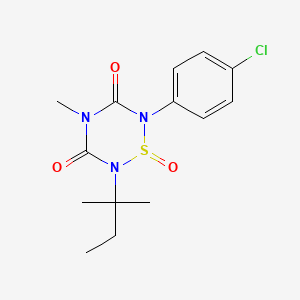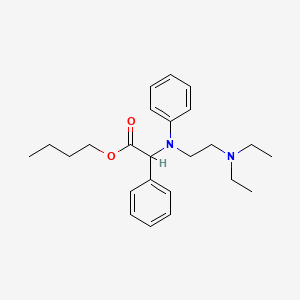![molecular formula C16H10ClNO2 B14328148 3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione CAS No. 97962-63-5](/img/structure/B14328148.png)
3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an amino group, and a chlorocyclobutene dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the biphenyl group and the subsequent introduction of the amino and chlorocyclobutene dione groups. One common method involves the Suzuki coupling reaction, where 2-benzyloxy-1-bromine-3-nitrobenzene reacts with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then subjected to hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of readily available raw materials and efficient catalytic systems is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-[1,1’-Biphenyl]-4-yl-2-propenoic acid
- 4,4’-Dioxo-1,1’,4,4’-tetrahydro-8,8’-biquinoline-2,2’-dicarboxylic acid
- 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride dihydrate
Uniqueness
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a biphenyl group with an amino and chlorocyclobutene dione moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
97962-63-5 |
|---|---|
分子式 |
C16H10ClNO2 |
分子量 |
283.71 g/mol |
IUPAC名 |
3-chloro-4-(2-phenylanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(16(20)15(13)19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,18H |
InChIキー |
KFWCCASFPGHLLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C(=O)C3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)




![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)



![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
